Home > Products > Screening Compounds P55289 > Galectin-3 antagonist 1
Galectin-3 antagonist 1 -

Galectin-3 antagonist 1

Catalog Number: EVT-10988687
CAS Number:
Molecular Formula: C22H22ClNO10
Molecular Weight: 495.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Galectin-3 antagonist 1 is synthesized from carbohydrate-based scaffolds, specifically thiodigalactosides, which are modified to enhance their binding affinity and selectivity for galectin-3. This compound belongs to the class of carbohydrate-binding agents and is classified as a glycomimetic inhibitor due to its structural resemblance to natural ligands of galectin-3.

Synthesis Analysis

Methods and Technical Details

The synthesis of galectin-3 antagonist 1 typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of galactose derivatives, often utilizing protected forms of galactose to facilitate selective reactions.
  2. Formation of Thiodigalactosides: A thiodigalactoside structure is created by linking two galactose units through a sulfur-containing linkage, which enhances stability and binding properties.
  3. Functionalization: Specific functional groups are introduced at strategic positions on the galactose units to increase affinity for galectin-3. This may involve the use of various reagents in organic synthesis, including coupling agents and protecting group strategies.
  4. Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The synthesis process is optimized to achieve a balance between yield, purity, and biological activity.

Molecular Structure Analysis

Structure and Data

Galectin-3 antagonist 1 features a complex molecular structure that includes multiple hydroxyl groups characteristic of carbohydrate molecules. The specific arrangement of these groups contributes to its ability to mimic natural ligands that bind to galectin-3.

The molecular formula can be represented as C18H20ClF3N2O4SC_{18}H_{20}ClF_3N_2O_4S, indicating the presence of halogenated aromatic groups alongside carbohydrate moieties. The compound's three-dimensional conformation is crucial for its interaction with the carbohydrate recognition domain of galectin-3.

Chemical Reactions Analysis

Reactions and Technical Details

Galectin-3 antagonist 1 undergoes several key chemical reactions during its synthesis:

  1. Glycosylation Reactions: These reactions are critical for forming glycosidic bonds between sugar units.
  2. Reduction Reactions: Certain functional groups may require reduction to achieve the desired chemical properties.
  3. Coupling Reactions: The introduction of aromatic or aliphatic side chains often involves coupling reactions that require careful control of reaction conditions.

Each reaction step is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm product formation and purity.

Mechanism of Action

Process and Data

Galectin-3 antagonist 1 exerts its effects primarily by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its interaction with endogenous ligands. This blockade disrupts various signaling pathways that promote tumor growth and metastasis.

In preclinical studies, the compound demonstrated significant inhibition of tumor cell proliferation in models of lung adenocarcinoma, correlating with reduced levels of galectin-3 in the tumor microenvironment. The mechanism involves modulation of immune responses, enhancing the infiltration of cytotoxic T cells while polarizing macrophages towards an anti-tumor phenotype.

Physical and Chemical Properties Analysis

Physical Properties

Galectin-3 antagonist 1 is typically characterized by:

  • Appearance: A white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its melting point and boiling point are determined through standard thermal analysis techniques.

Applications

Scientific Uses

Galectin-3 antagonist 1 has potential applications in:

  • Cancer Therapy: As a therapeutic agent in treating cancers where galectin-3 plays a crucial role in tumor progression.
  • Immunotherapy: Enhancing responses to immune checkpoint inhibitors by modulating the tumor microenvironment.
  • Research Tool: Serving as a probe in studies aimed at understanding the biological roles of galectin-3 in various diseases beyond cancer, including fibrosis and inflammation.
Introduction to Galectin-3 as a Therapeutic Target

Galectin-3 is a member of the β-galactoside-binding lectin family characterized by its chimeric structure, consisting of a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain that enables oligomerization. Unlike other galectins (15 identified in mammals), galectin-3 is the sole chimera-type member capable of forming pentamers, which amplifies its binding avidity to multivalent glycoconjugates [2] [4]. This protein is ubiquitously expressed in epithelial cells, immune cells (macrophages, neutrophils), and endothelial cells, residing in the nucleus, cytoplasm, mitochondria, and extracellular matrix [4] [9]. Its dual intracellular/extracellular localization underpins multifaceted roles in homeostasis and disease.

Pathologically, galectin-3 is overexpressed in aggressive malignancies (e.g., cholangiocarcinoma, breast cancer), fibrotic disorders (liver, renal, pulmonary), and inflammatory conditions (atherosclerosis, COVID-19-related cytokine storms) [3] [5] [10]. Its upregulation correlates with disease progression: in cancers, it promotes metastasis and immune evasion; in fibrosis, it drives collagen deposition and fibroblast activation [6] [9]. Consequently, targeted inhibition of galectin-3 represents a promising therapeutic strategy.

  • Table 1: Structural Classification of Galectin Family
    TypeDomain ArchitectureMembers
    PrototypicalSingle CRD; forms homodimersGalectin-1, -2, -7, -10, -13, -14
    Tandem-repeatTwo distinct CRDs linked by peptideGalectin-4, -6, -8, -9, -12
    Chimera (Galectin-3)Single CRD + N-terminal oligomerization domainNone (sole member)

Structural Biology of Galectin-3: Carbohydrate Recognition Domain (CRD) and N-Terminal Domain Architecture

Galectin-3’s 31-kDa structure comprises two functional domains:

  • The C-terminal CRD (135 amino acids): A conserved globular fold of 11 anti-parallel β-strands (S1–S6, F1–F5) forming a β-sandwich. This domain harbors a deep groove that binds β-galactosides via hydrogen bonding to key residues (His158, Asn160, Arg162, Glu184) and hydrophobic stacking interactions [3] [8]. The CRD preferentially recognizes N-acetyllactosamine (Galβ1-4GlcNAc; Kd ~5.3 μM for Galectin-3 antagonist 1) over lactose (Galβ1-4Glc) and shows unique affinity for Thomsen-Friedenreich antigen (Galβ1-3GalNAc; 100-fold higher than galectin-1) [3] [6].
  • The N-terminal domain (100–150 amino acids): Rich in proline, glycine, and tyrosine repeats, this domain mediates oligomerization via residues 89–96 (Tyr-Pro-Ser-Ala-Pro-Gly-Ala-Tyr). Phosphorylation sites (Ser6, Ser12) regulate secretion and anti-apoptotic signaling. Crucially, this domain enables pentamerization, allowing high-avidity binding to multivalent glycoconjugates like poly-N-acetyllactosamine chains [2] [4] [9].

The LGALS3 gene (chromosome 14q21-22) encodes galectin-3 across six exons: Exons I–III for the N-terminal domain and IV–VI for the CRD [4] [9]. Structural studies of galectin-3 complexed with inhibitors (e.g., lactose, GM1 ganglioside) reveal that ligand binding induces conformational changes in the CRD’s F4-F5 loop, facilitating oligomerization and lattice formation on cell surfaces [3] [6].

Physiological and Pathophysiological Roles of Galectin-3 in Homeostasis and Disease

Homeostatic Functions:

  • Cell-Cell Adhesion & Homeostasis: Galectin-3 bridges cell-surface glycoproteins (e.g., integrins, CD29) and extracellular matrix (ECM) components (laminin, fibronectin), maintaining tissue architecture [2] [9].
  • Immune Regulation: Modulates macrophage phagocytosis, neutrophil activation, and T-cell apoptosis. Intracellularly, it binds B-cell lymphoma 2 (Bcl-2) to inhibit apoptosis [5] [9].
  • Microbial Defense: Acts as a pattern recognition receptor (PRR), binding pathogens (e.g., Streptococcus pneumoniae, Candida albicans) to limit infection [9].

Pathophysiological Roles:

  • Cancer Progression: Overexpressed in intrahepatic cholangiocarcinoma (ICC), breast, and thyroid cancers. Promotes metastasis by:
  • Enhancing cancer cell adhesion to ECM via α1β1 integrin.
  • Upregulating matrix metalloproteinase 9 (MMP9) to degrade basement membranes.
  • Inducing T-cell apoptosis to facilitate immune evasion [3] [10].
  • Fibrosis: Drives liver, renal, and pulmonary fibrosis by:
  • Activating hepatic stellate cells and fibroblasts.
  • Stimulating collagen I/III synthesis via TGF-β3/SNAI2 pathways.
  • Sustaining pro-fibrotic macrophage polarization (TREM2+/SPP1+) [5] [6] [10].
  • Inflammation: In COVID-19, galectin-3 amplifies cytokine storms (IL-6, TGF-β) and lung fibrosis by recruiting pro-inflammatory macrophages [5] [10].
  • Cardiovascular Disease: Mediates ventricular remodeling post-myocardial infarction via fibroblast proliferation and collagen deposition [5].

  • Table 2: Galectin-3 Overexpression in Human Diseases

    Disease CategoryKey MechanismsClinical Correlation
    Intrahepatic Cholangiocarcinoma↑ MMP9, ↑ Cyclin D1, ↓ p21Tumor invasion, poor prognosis [10]
    Pulmonary FibrosisCollagen synthesis, TREM2+ macrophage activationReduced lung function [5] [10]
    AtherosclerosisMonocyte recruitment, foam cell formationPlaque instability [5]
    COVID-19 PneumonitisPro-fibrogenic macrophages, cytokine stormAcute respiratory distress [10]

Rationale for Targeted Inhibition: Galectin-3 Overexpression in Disease Pathogenesis

Galectin-3 is a validated therapeutic target due to its causal role in disease pathogenesis:

  • Overexpression Directly Drives Pathology: In ICC, galectin-3 silencing reduces proliferation (↓ PCNA, ↓ Cyclin D1) and invasion (↓ MMP9) in vitro [10]. In fibrosis models, galectin-3 knockout mice show attenuated collagen deposition and macrophage infiltration [5] [6].
  • Upregulation in Severe Disease: Galectin-3 levels are 3–5-fold higher in COVID-19 lungs versus controls, correlating with cytokine storms [10]. Serum galectin-3 predicts mortality in heart failure (chronic: >25.9 ng/mL; acute: >17.2 ng/mL) [4] [5].
  • Limitations of Existing Inhibitors: Natural disaccharides (e.g., lactose, N-acetyllactosamine; Kd >100 μM) lack potency and selectivity. Clinical-stage compounds like TD139 (Kd = 68 nM) and belapectin (Kd = 2.8 μM) show efficacy in fibrosis but inhibit multiple galectins [6] [8].

Galectin-3 antagonist 1 (Kd = 5.3 μM) addresses these gaps by enabling:

  • Selective CRD Targeting: 47-fold higher selectivity for galectin-3 over galectin-4C (Kd = 250 μM) and galectin-8C (Kd = 450 μM) [8].
  • Pathway-Specific Effects: Inhibits galectin-3-mediated fibroblast migration and TGF-β3 signaling without affecting unrelated lectins [8].
  • Synergy with Immunotherapy: Reverses galectin-3-induced immunosuppression in tumor microenvironments [6] [8].

This pharmacologic rationale underscores its potential for diseases driven by galectin-3 oligomerization and lattice formation.

Properties

Product Name

Galectin-3 antagonist 1

IUPAC Name

[(2R,3S,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(4-methylbenzoyl)oxyoxan-3-yl] 4-chloro-2-nitrobenzoate

Molecular Formula

C22H22ClNO10

Molecular Weight

495.9 g/mol

InChI

InChI=1S/C22H22ClNO10/c1-11-3-5-12(6-4-11)20(27)33-18-17(26)16(10-25)32-22(31-2)19(18)34-21(28)14-8-7-13(23)9-15(14)24(29)30/h3-9,16-19,22,25-26H,10H2,1-2H3/t16-,17+,18+,19+,22-/m1/s1

InChI Key

FSBFERQGFVBNEJ-NOYKIMNZSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])OC)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.